Ethyl 5-isopropyl-2H-1,2,3-triazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-propan-2-yl-2H-triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-4-13-8(12)7-6(5(2)3)9-11-10-7/h5H,4H2,1-3H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUNMGRLJUREQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNN=C1C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is often catalyzed by copper (CuAAC) or ruthenium (RuAAC) to yield the desired triazole compound . The reaction conditions generally include the use of solvents like ethanol or water, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of Ethyl 5-isopropyl-2H-1,2,3-triazole-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The use of automated systems for reagent addition and product isolation further streamlines the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. Two methodologies have been reported:
The reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, followed by deprotonation and elimination of ethanol .
Nucleophilic Substitution
The ester group participates in nucleophilic substitution with amines or alcohols:
Example Reaction: Amidation
Conditions :
-
5-Isopropyl-2H-1,2,3-triazole-4-carboxylic acid (from hydrolysis)
-
Amine (e.g., benzylamine)
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HOBt/EDC·HCl in DMF, 25°C, 12h
Product :
This reaction is critical for generating bioactive derivatives with enhanced pharmacokinetic properties.
Oxidation Reactions
Oxidation of the triazole ring or substituents has been observed under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 4h | 5-Isopropyltriazole-4-carboxylic acid (via ester oxidation) | Precursor for agrochemicals |
| mCPBA | DCM, 0°C→25°C, 8h | Epoxidation of allylic substituents | Drug intermediate synthesis |
Oxidation pathways depend on the electronic effects of the isopropyl group and steric hindrance.
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with strained alkynes or nitrile oxides:
Example :
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Reaction with phenylacetylene under Cu(I) catalysis yields fused bicyclic triazole derivatives.
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Conditions : CuI (10 mol%), DIPEA, DMF, 60°C, 12h
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Yield : 55–60%
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization at the triazole C5 position:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 5-Aryl-2H-1,2,3-triazole-4-carboxylate | 70–75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | -Arylated triazole derivatives | 60–65% |
These reactions expand the compound’s utility in medicinal chemistry .
Functional Group Interconversion
The ester group can be reduced to alcohols or converted to acyl chlorides:
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Reduction : LiAlH₄ in THF yields 5-isopropyl-2H-1,2,3-triazole-4-methanol (Yield: 80–85%).
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Acyl Chloride Formation : SOCl₂ in refluxing toluene produces the corresponding acyl chloride, a precursor for anhydrides or mixed carbonates.
Key Mechanistic Insights
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The electron-withdrawing triazole ring enhances the electrophilicity of the ester carbonyl, facilitating hydrolysis and nucleophilic substitution .
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Steric effects from the isopropyl group influence regioselectivity in cycloaddition and cross-coupling reactions .
This compound’s reactivity profile underscores its value as a scaffold in drug discovery and materials science. Experimental protocols and yields are consistent across independent studies , validating reproducibility.
Scientific Research Applications
Synthesis of Ethyl 5-Isopropyl-2H-1,2,3-Triazole-4-Carboxylate
The synthesis of this compound typically involves multi-step reactions that can include the following general approaches:
- Formation of the Triazole Ring : The triazole ring can be synthesized through a cycloaddition reaction involving azides and alkynes.
- Carboxylation : The introduction of the carboxylate group can be achieved through various methods such as using carbon dioxide in the presence of a base.
- Esterification : The final step usually involves esterification to form ethyl esters from the corresponding carboxylic acid.
These synthetic routes are optimized for high yield and purity, making the compound suitable for various applications in research and industry .
This compound exhibits a range of biological activities that make it a promising candidate for further research. Some key findings include:
Antimicrobial Activity
Studies have demonstrated that triazole derivatives possess significant antimicrobial properties. For instance, modifications of triazole structures have been shown to enhance their efficacy against various bacterial strains . this compound could potentially be explored for its antibacterial and antifungal activities.
Enzyme Inhibition
Recent research indicates that compounds containing triazole moieties can act as inhibitors for specific enzymes involved in metabolic pathways. For example, studies have identified triazole derivatives as effective inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune response modulation . This suggests potential applications in immunotherapy.
Anticancer Properties
Triazoles have been investigated for their anticancer properties due to their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. This compound may be developed further as a potential anticancer agent .
Medicinal Chemistry
The compound's structural features allow it to serve as a scaffold for developing new drugs. Researchers can modify its structure to enhance its pharmacological properties or reduce toxicity.
Agricultural Chemistry
Due to its biological activity, this compound may find applications as a fungicide or herbicide in agricultural settings. Its efficacy against plant pathogens could be explored further .
Analytical Chemistry
The compound can also be utilized in analytical chemistry for the development of HPLC methods to separate and analyze triazole derivatives effectively . This application is crucial for quality control in pharmaceutical formulations.
Case Study 1: Inhibition of IDO
A study published in Scientific Reports demonstrated that certain triazole derivatives exhibited significant inhibition of IDO activity. The research highlighted how structural modifications influenced inhibitory potency and suggested pathways for further optimization .
Case Study 2: Antimicrobial Efficacy
Research conducted on various triazole derivatives showed promising results against multiple bacterial strains. The study focused on synthesizing new derivatives and evaluating their antimicrobial activity through minimum inhibitory concentration assays .
Mechanism of Action
The mechanism of action of Ethyl 5-isopropyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . It also interacts with DNA and proteins, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparative Analysis with Analogous Triazole Derivatives
Structural and Substituent Variations
The biological and physicochemical properties of triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of ethyl 5-isopropyl-2H-1,2,3-triazole-4-carboxylate with structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : Triazoles participate in hydrogen-bonding networks, influencing crystal packing and solubility. Graph set analysis (Etter’s formalism) is critical for understanding supramolecular assemblies .
- Crystallography Tools : SHELXL and OLEX2 are widely used for structural refinement and visualization, ensuring accurate determination of substituent positions .
Biological Activity
Ethyl 5-isopropyl-2H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The synthesis of this compound typically involves the reaction of isopropyl hydrazine with ethyl 4-chloroacetoacetate, followed by cyclization to form the triazole ring. This synthetic pathway allows for the introduction of various substituents that can modulate biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites. For instance, it exhibits inhibitory effects on carbonic anhydrase-II and indoleamine 2,3-dioxygenase (IDO1), which are crucial in several metabolic pathways and disease states .
- Antimicrobial Activity : this compound demonstrates significant antimicrobial properties against a range of pathogens. Studies indicate that it has effective antibacterial activity against strains such as E. coli and Bacillus subtilis, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- Enzyme Inhibition Study : A study focused on the inhibitory effects of this compound on IDO1 revealed that halogenated substitutions at specific positions on the triazole scaffold significantly enhanced inhibitory potency. The compound's ability to inhibit IDO1 suggests potential applications in cancer immunotherapy .
- Antimicrobial Efficacy : Research evaluating the antimicrobial properties highlighted that derivatives of Ethyl 5-isopropyl-2H-1,2,3-triazole with various substituents exhibited enhanced activity against resistant bacterial strains. The presence of electron-withdrawing groups increased the compound's effectiveness .
- Anticancer Activity : In vitro studies demonstrated that this compound derivatives showed promising anticancer activity across multiple cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 5-isopropyl-2H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, triazole derivatives are often prepared using ethyl 4,4-diethoxy-3-oxobutanoate and nitrosopyridine derivatives in the presence of K₂CO₃ in DMSO at elevated temperatures, yielding high-purity products after chromatographic purification . Optimization involves adjusting solvent polarity, catalyst loading, and reaction time to minimize side products like regioisomers or hydrolyzed esters.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of techniques:
- NMR Spectroscopy : Confirm regiochemistry via characteristic proton shifts (e.g., triazole ring protons at δ 7.5–8.5 ppm) and ester carbonyl signals (δ ~165 ppm in ¹³C NMR) .
- LC-MS : Verify molecular weight and detect impurities (e.g., unreacted starting materials).
- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELXL for refinement (monoclinic space groups like P2₁/c are common for triazoles) .
Q. What are the key challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Challenges include poor crystal growth due to steric hindrance from the isopropyl group and ester moiety. Solutions:
- Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures).
- Employ seeding techniques with structurally similar triazole crystals.
- Refine data with SHELXL to handle twinning or weak diffraction .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., π-stacking, hydrogen bonding) influence the solid-state properties of this compound?
- Methodological Answer : Hirshfeld surface analysis and energy frameworks (DFT/B3LYP/6-31G(d,p)) reveal dominant interactions:
- n→π * interactions between the triazole ring and carbonyl groups (distance: ~3.0 Å, energy: -39.1 kJ/mol) .
- Weak C–H···O/N hydrogen bonds (contributing ~20% to surface contacts) .
- Steric effects from the isopropyl group reduce π···π stacking but enhance hydrophobic packing.
Q. How can contradictions in spectroscopic and crystallographic data be resolved?
- Methodological Answer : For example, if NMR suggests planar geometry but X-ray shows torsional distortion:
- Perform variable-temperature NMR to assess dynamic effects.
- Compare computed (DFT) and experimental bond angles to identify static vs. dynamic disorder .
- Use SHELXD for phase refinement to resolve twinning artifacts .
Q. What computational methods are suitable for predicting the reactivity of this triazole derivative in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., C5 position).
- NBO Analysis : Evaluate charge distribution; the ester carbonyl is highly electrophilic (natural charge: ~-0.5 e) .
- MD Simulations : Model solvent effects (e.g., DMSO vs. THF) on reaction pathways .
Q. How does substituent variation (e.g., isopropyl vs. methyl groups) impact bioactivity in triazole derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
